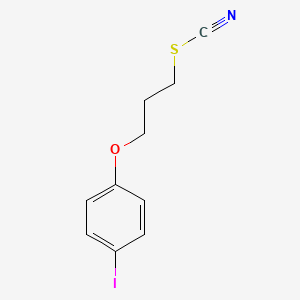
N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide, also known as PNU-74654, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death in cancer cells. In neurology, inhibition of PARP has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide leads to the accumulation of DNA damage and ultimately cell death. In neurology, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide reduces oxidative stress and inflammation, leading to neuroprotective effects. In immunology, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide modulates the immune response by regulating the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide is that it has been found to be effective in inhibiting the growth of various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide is that it has been found to have limited efficacy in some cancer cell lines, indicating that it may not be effective in all types of cancer. Additionally, the mechanism of action of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide involves the inhibition of PARP, which is involved in DNA repair and cell survival. This raises concerns about potential side effects and toxicity.
Orientations Futures
There are several future directions related to N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide. One potential direction is the development of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide derivatives that have improved efficacy and reduced toxicity. Another direction is the investigation of the potential applications of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide in other scientific fields, such as infectious diseases and cardiovascular diseases. Additionally, further research is needed to better understand the mechanism of action of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide and its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide involves the reaction of 2,3,6,7-tetramethyl-1-benzofuran-5-carboxylic acid with 4-(chloromethyl)pyrimidine hydrochloride in the presence of triethylamine. The resulting product is then treated with ammonia to obtain N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been found to have potential applications in various scientific fields, including cancer research, neurology, and immunology. In cancer research, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neurology, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N,3,6,7-tetramethyl-N-(pyrimidin-4-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-5-6-15-13(3)17(23-16(15)12(11)2)18(22)21(4)9-14-7-8-19-10-20-14/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFIYAHBJSTBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(C)CC3=NC=NC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B4922482.png)
![6-(1-azepanyl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4922487.png)
![ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B4922497.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4922506.png)


![ethyl 4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4922520.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-cyclopropyl-1,3-oxazole-4-carboxamide](/img/structure/B4922523.png)
![2-[(3-chlorobenzyl)oxy]benzonitrile](/img/structure/B4922531.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4922546.png)
![2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B4922550.png)
![3-chloro-N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4922557.png)
![[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B4922560.png)